molecular formula C10H8ClN3S B5561292 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B5561292
M. Wt: 237.71 g/mol
InChI Key: RAFUYBRXJANHGN-UHFFFAOYSA-N
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Description

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of amino, chloro, and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine derivatives under specific conditions. For example:

    Starting Materials: The synthesis may begin with 2-chloro-3,5-dimethylpyridine.

    Cyclization: This intermediate can undergo cyclization with sulfur-containing reagents to form the thieno[2,3-b]pyridine core.

    Functional Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile serves as a building block for the construction of more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the materials science field, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is conducive to the formation of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways: Interfering with biochemical pathways involved in disease processes.

For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes critical for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.

    5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile: Lacks the amino group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both amino and chloro groups in 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile makes it particularly versatile for chemical modifications. This dual functionality allows for a broader range of reactions and applications compared to its analogs.

Properties

IUPAC Name

3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3S/c1-4-7-9(13)6(3-12)15-10(7)14-5(2)8(4)11/h13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFUYBRXJANHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 5-chloro-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (300 mg, 1.51 mmol) was stirred in the DMF (3.0 mL). An aqueous solution of 10% KOH (0.85 mL, 1.51 mmol) was added, followed by chloroacetonitrile (0.095 mL, 1.51 mmol). The reaction was stirred at RT for 15 minutes, LC/MS indicates initial thio-alkylation is complete. A second equivalent of 10% KOH (0.85 mL, 1.51 mmol) was added and the resulting slurry was warmed to 50° C. and stirred about 30 min. LC/MS indicates reaction is done. The slurry was cooled to RT, then poured into 50 g of crushed ice and allowed to warm until the ice melted. The cold slurry was poured through filter paper, washing the solid with cold water. The solid was collected and dried in a vacuum oven at 60° C. to give 310 mg (86%) of the pure product as a light yellow solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 6.56 (s, 1H), 2.80 (s, 3H), 2.62 (s, 3H). LC/MS: RT=0.73 min., m/z=238.0 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Quantity
0.095 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
86%

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